Regioisomeric Differentiation: Meta- vs. Ortho- vs. Para-Cyanophenyl Substitution
Although all three isomers (meta, CAS 1027551-30-9; ortho, CAS 2060039-48-5; para, CAS 1707392-21-9) share an identical molecular formula and lipophilicity (XLogP3-AA = 2.2), the meta-substitution pattern provides a distinct vector for molecular recognition. In factor Xa inhibitor design, the meta-cyanophenyl group is specifically required for optimal binding to the S1 pocket, as demonstrated with the closely related intermediate 1-(3-cyanophenyl)-3-methyl-1H-pyrazol-5-carboxylic acid [1]. Ortho- and para-substituted analogs are either inactive or significantly less potent in this context, highlighting the critical role of cyanophenyl regiochemistry in target engagement [2].
| Evidence Dimension | Biological target engagement (Factor Xa inhibition) |
|---|---|
| Target Compound Data | Essential intermediate for meta-specific inhibitor synthesis (potency data for final inhibitors known) |
| Comparator Or Baseline | Ortho-cyano isomer: reduced or absent binding; Para-cyano isomer: altered pharmacophore geometry, no reported activity |
| Quantified Difference | Meta > Ortho ~ Para (exact fold-change not determined for ester precursor, but qualitative SAR consistent across multiple inhibitor series) |
| Conditions | Inferred from SAR studies on factor Xa inhibitors (e.g., J. Med. Chem. 2001, 44, 566–578) |
Why This Matters
Procurement decisions for SAR exploration or lead optimization must prioritize the meta-isomer to maintain the validated pharmacophore geometry essential for biological activity.
- [1] J. Med. Chem. 2001, 44, 566–578. Factor Xa inhibitor SAR demonstrating meta-cyanophenyl requirement. View Source
- [2] EP 1226123 A1. Cyano-pyrazole inhibitors of factor Xa. European Patent Office. View Source
